molecular formula C10H11FO2 B3030414 Ethyl 2-fluoro-6-methylbenzoate CAS No. 90259-30-6

Ethyl 2-fluoro-6-methylbenzoate

Cat. No.: B3030414
CAS No.: 90259-30-6
M. Wt: 182.19
InChI Key: CVCGEHIXXHWFDO-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-6-methylbenzoate is an organic compound with the molecular formula C10H11FO2. It is a fluorinated ester derivative of benzoic acid, characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 6-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-6-methylbenzoate can be synthesized through the esterification of 2-fluoro-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-Fluoro-6-methylbenzoic acid and ethanol.

    Reduction: 2-Fluoro-6-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 2-fluoro-6-methylbenzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable intermediate in drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methylbenzoic acid: The carboxylic acid analog of ethyl 2-fluoro-6-methylbenzoate.

    Mthis compound: The methyl ester analog.

    2-Fluoro-6-methylbenzyl alcohol: The reduced form of the ester.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts different reactivity and solubility properties compared to its analogs. The presence of the fluorine atom also enhances its chemical stability and potential biological activity .

Properties

IUPAC Name

ethyl 2-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCGEHIXXHWFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673275
Record name Ethyl 2-fluoro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90259-30-6
Record name Ethyl 2-fluoro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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